molecular formula C25H28N4O3 B2582966 N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286721-43-4

N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2582966
CAS No.: 1286721-43-4
M. Wt: 432.524
InChI Key: OPSPMXNDKVIZDU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[4,3-d]pyrimidine class, featuring a bicyclic core fused with a pyridine and pyrimidine ring. Key structural attributes include:

  • 6-ethyl group: Enhances lipophilicity and metabolic stability.
  • 2-phenyl substitution: Contributes to π-π stacking interactions in biological targets.
  • N-(2-ethoxyphenyl)acetamide moiety: Provides hydrogen-bonding capacity and modulates solubility.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-3-28-15-14-20-19(16-28)25(31)29(24(27-20)18-10-6-5-7-11-18)17-23(30)26-21-12-8-9-13-22(21)32-4-2/h5-13H,3-4,14-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSPMXNDKVIZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H24N2O2\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_2

This structure features a pyrido[4,3-d]pyrimidine core, which is known for its diverse biological properties.

Biological Activity Overview

Research indicates that compounds containing the pyrido[4,3-d]pyrimidine scaffold exhibit a range of biological activities, including:

  • Antitumor Activity :
    • Various studies have demonstrated that derivatives of pyrido[4,3-d]pyrimidines can inhibit tumor cell growth. For instance, compounds have shown efficacy against several cancer cell lines by targeting key signaling pathways involved in tumor proliferation and survival .
  • Antibacterial Properties :
    • The compound has been evaluated for its antibacterial effects against various strains. Studies suggest that it may inhibit bacterial growth by disrupting cellular processes .
  • CNS Activity :
    • Some derivatives have demonstrated central nervous system (CNS) effects, including anticonvulsant and analgesic properties. This activity is often linked to their ability to modulate neurotransmitter systems .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Tyrosine Kinase Inhibition : The compound has been shown to inhibit tyrosine kinases involved in cancer signaling pathways. This inhibition leads to reduced cell proliferation and survival in cancerous cells .
  • Dihydrofolate Reductase Inhibition : Similar compounds have been noted for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division .

Case Studies

  • Anticancer Activity : A study conducted by Elzahabi et al. (2018) synthesized several pyrido[4,3-d]pyrimidine derivatives and tested their efficacy against five different cancer cell lines. The results indicated that certain modifications in the molecular structure significantly enhanced anticancer activity .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli. The findings suggested that specific substitutions on the pyrido[4,3-d]pyrimidine ring improved antibacterial potency .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntitumorInhibition of tyrosine kinases ,
AntibacterialDisruption of bacterial cellular processes ,
CNS EffectsModulation of neurotransmitter systems ,

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

(a) Pyrido[4,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
  • Target Compound : Pyrido[4,3-d]pyrimidine core (aromatic nitrogen-rich system) .
  • Analog (): Thieno[2,3-d]pyrimidine core (sulfur-containing heterocycle).
(b) Hexahydro vs. Dihydro Derivatives
  • Target Compound : 5,6,7,8-Tetrahydro configuration (partial saturation reduces planarity).
  • Analog (): 6,7-Dihydrothieno[3,2-d]pyrimidine. Impact: Saturation patterns influence conformational flexibility and membrane permeability .

Substituent Analysis

(a) Acetamide Modifications
Compound Acetamide Substituent Biological Implications Reference
Target Compound N-(2-ethoxyphenyl) Enhanced solubility due to ether group -
(Compound 5.15) N-(4-phenoxyphenyl) Increased steric bulk may hinder target binding
(Compound 5.6) N-(2,3-dichlorophenyl) Electron-withdrawing Cl groups improve metabolic stability
(b) Pyrimidine Ring Substitutions
  • Target Compound : 6-Ethyl, 2-phenyl.
  • : 3-Cyclopropyl, 5-(2-fluoro-4-iodophenyl)amino. Impact: Halogenation (I, F) enhances halogen bonding in protein pockets .

Physicochemical Properties

Property Target Compound Analog Analog
Melting Point (°C) Not reported 143–145 230–232
Yield (%) Not reported 73 80
Key Functional Groups C=O (1,690 cm⁻¹) C=O (1,730 cm⁻¹) C=O (1,690 cm⁻¹)

Pharmacological Considerations

  • and : Pyrimidin-thioacetamides demonstrate antimicrobial activity, suggesting the target compound may share similar mechanisms .

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